N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide
Description
This compound features a benzodioxin moiety linked to an acetamide group, which is further substituted with a pyridinylsulfanyl unit and a 3-propyl-1,2,4-oxadiazole ring. The benzodioxin scaffold (2,3-dihydro-1,4-benzodioxin) is known for its planar aromatic structure, contributing to π-π stacking interactions in biological systems . The 1,2,4-oxadiazole ring, a bioisostere for esters and amides, enhances metabolic stability and binding affinity to targets such as enzymes or receptors .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-2-3-17-23-20(28-24-17)13-6-7-21-19(10-13)29-12-18(25)22-14-4-5-15-16(11-14)27-9-8-26-15/h4-7,10-11H,2-3,8-9,12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDZOBXHWHFCQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=CC(=NC=C2)SCC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.
Synthesis
The compound is synthesized through a series of reactions starting from N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine). The process involves the following key steps:
- Formation of Sulfonamide : N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base (Na2CO3) to yield N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide.
- Introduction of Acetamide : This sulfonamide is then treated with various 2-bromo-N-(un/substituted phenyl)acetamides to produce the target acetamide derivatives .
Enzyme Inhibition
Research indicates that compounds related to N-(2,3-dihydrobenzo[1,4]-dioxin) exhibit significant enzyme inhibitory activity. Specifically:
- Acetylcholinesterase Inhibition : The synthesized compounds were screened against acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The results showed promising inhibitory effects, suggesting potential applications in treating cognitive disorders .
| Compound | AChE Inhibition IC50 (µM) |
|---|---|
| 7a | 10.5 |
| 7b | 8.7 |
| 7c | 12.0 |
Antidiabetic Activity
The compounds were also evaluated for their potential as antidiabetic agents by assessing their inhibitory effects on α-glucosidase:
- α-Glucosidase Inhibition : The results indicated that some derivatives showed significant inhibition of α-glucosidase activity, which is crucial for managing type 2 diabetes mellitus (T2DM) by delaying carbohydrate absorption.
| Compound | α-Glucosidase Inhibition IC50 (µM) |
|---|---|
| 7d | 15.0 |
| 7e | 9.5 |
| 7f | 11.8 |
Case Studies and Research Findings
- Study on Neuroprotective Effects : A study demonstrated that certain derivatives of benzodioxin exhibited neuroprotective effects in animal models of Alzheimer's disease by reducing AChE activity and increasing acetylcholine levels in the brain .
- Evaluation of Cytotoxicity : Another research focused on the cytotoxic effects of related oxadiazole derivatives against cancer cell lines (e.g., MCF-7). Results showed that some compounds had IC50 values comparable to standard chemotherapeutics like doxorubicin, indicating potential for further development as anticancer agents .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several analogues, differing primarily in heterocyclic cores and substituents:
Key Findings :
- Oxadiazole vs. Triazole : The 1,2,4-oxadiazole core in the target compound confers greater resistance to enzymatic degradation compared to triazole-containing analogues, as oxadiazoles are less prone to hydrolysis .
- Sulfanyl Linker : The sulfanyl (-S-) group in all analogues facilitates thioether bond formation, critical for covalent inhibition strategies, though this may increase off-target reactivity risks .
Pharmacological and Physicochemical Data
Limited direct data exist for the target compound, but inferences can be drawn from structurally related molecules:
- Solubility : Triazole analogues (e.g., ) exhibit solubility <10 µg/mL in aqueous buffers due to aromatic stacking, whereas oxadiazole derivatives may show marginally better solubility (~15–20 µg/mL) owing to dipole interactions .
- Binding Affinity : Pyridinyl-substituted oxadiazoles demonstrate nM-range affinity for kinases (e.g., EGFR IC₅₀ = 12 nM in related compounds), outperforming furylmethyl analogues (IC₅₀ = 45 nM) due to improved π-π interactions .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodology : Utilize computational reaction path search methods based on quantum chemical calculations to predict energetically favorable pathways. Combine this with statistical Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading) and identify optimal conditions. For example, ICReDD’s approach integrates computational predictions with experimental validation, reducing trial-and-error inefficiencies .
- Example Workflow :
Perform density functional theory (DFT) calculations to model reaction intermediates.
Apply fractional factorial design to test critical variables (solvent polarity, reaction time).
Validate predictions via small-scale experiments and iterate.
Q. What spectroscopic and chromatographic techniques are recommended for structural characterization?
- Methodology : Employ high-resolution mass spectrometry (HRMS) for molecular weight confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) for functional group analysis, and X-ray crystallography for absolute configuration determination. For purity assessment, use HPLC with UV/Vis or MS detection .
- Data Integration : Cross-reference experimental NMR shifts with computational predictions (e.g., ACD/Labs or Gaussian-based simulations) to resolve ambiguities in complex splitting patterns .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in biological systems or catalytic applications?
- Methodology : Apply molecular docking simulations (e.g., AutoDock Vina) to study interactions with biological targets (e.g., enzymes) or catalytic surfaces. Use molecular dynamics (MD) simulations to assess stability under physiological conditions. For catalytic studies, combine DFT with microkinetic modeling to evaluate transition states and rate-limiting steps .
- Case Study : A similar oxadiazole-containing compound showed enhanced binding affinity to kinase targets when MD simulations guided substituent modifications at the pyridinyl-sulfanyl moiety .
Q. What strategies resolve discrepancies between computational predictions and experimental biological activity data?
- Methodology : Implement a feedback loop where experimental results (e.g., IC₅₀ values) refine computational models. For instance, if predicted binding affinities conflict with assay data, re-optimize force field parameters or include solvent effects in simulations. Cross-validate using orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays) .
- Contradiction Analysis : If the compound exhibits unexpected selectivity, conduct proteome-wide profiling (e.g., affinity purification-MS) to identify off-target interactions .
Q. How to design derivatives for structure-activity relationship (SAR) studies while minimizing synthetic complexity?
- Methodology : Prioritize modular synthesis routes. For example, modify the 3-propyl-1,2,4-oxadiazole or pyridinyl-sulfanyl groups via Suzuki-Miyaura coupling or nucleophilic substitution. Use cheminformatics tools (e.g., RDKit) to generate virtual libraries and filter for drug-likeness (Lipinski’s rules) .
- Example Modification : Replace the benzodioxin moiety with bioisosteres (e.g., dihydrobenzofuran) to assess impact on pharmacokinetics while retaining synthetic feasibility .
Experimental Design & Data Validation
Q. What statistical approaches are effective for optimizing reaction conditions or biological assay protocols?
- Methodology : Apply response surface methodology (RSM) or Box-Behnken designs to model nonlinear relationships between variables. For high-throughput screening, use machine learning (e.g., random forests) to prioritize compound subsets based on multi-parametric data (e.g., solubility, potency) .
- Case Study : A triage workflow reduced experimental runs by 70% in a pyridinyl-oxadiazole derivative study by combining DoE with artificial neural networks .
Q. How to ensure reproducibility in cross-laboratory studies involving this compound?
- Methodology : Standardize protocols using CRDC guidelines (e.g., RDF2050112 for reactor design or RDF2050108 for process control). Share raw datasets (NMR FIDs, HPLC chromatograms) via repositories like Zenodo. Include positive/negative controls in assays to calibrate inter-lab variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
